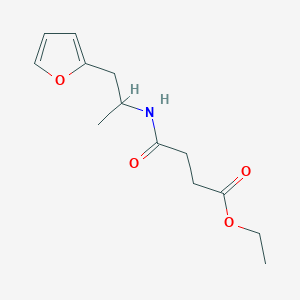

Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of furan, which is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Furan and its derivatives have widespread applications in various fields such as therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can be synthesized through various methods. For instance, one method involves the diastereoselective addition of chiral 2-p-tolylsulfinyl benzylcarbanions to either imines containing a 2-furyl moiety or trifluoromethyl α-imino esters .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . These techniques could be used to analyze the molecular structure of the compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

From 4,5,6,7-tetrahydroindole to Furan-2-one Sequences

Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate undergoes a reaction to afford a furan-2-one sequence, showing potential for creating complex cyclic compounds from simpler structures (Sobenina et al., 2011).

Catalyst-Free Domino Reactions

A catalyst-free domino reaction was developed for the synthesis of furan-2(5H)-one derivatives, indicating a methodology for constructing furan-based compounds without the need for metal catalysts (Zhao et al., 2020).

Functionalized Compound Synthesis

Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, demonstrating the utility of ethyl oxobutanoate derivatives in creating diverse functionalized molecules (Honey et al., 2012).

Polyhydroxylated Cyclohexyl-β-amino Acids

The Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan offers a template for the synthesis of polyhydroxylated cyclohexane β-amino acids derivatives, hinting at applications in synthesizing bioactive compounds and pharmaceutical intermediates (Masesane & Steel, 2003).

Material Science Applications

Oxidative Annulation

Photoinduced direct oxidative annulation of furan derivatives without transition metals or oxidants points to a method for generating polyheterocyclic compounds, relevant for material science and organic electronics (Zhang et al., 2017).

Mecanismo De Acción

Target of Action

Furan platform chemicals (fpcs), which include furan-2-yl compounds, have been discussed in the context of their potential applications in the chemical industry .

Mode of Action

It’s worth noting that furan compounds have been associated with a variety of chemical reactions .

Biochemical Pathways

Furan compounds are known to be involved in a variety of chemical reactions and can be synthesized from biomass via fpcs .

Result of Action

Furan compounds have been associated with a variety of chemical reactions .

Action Environment

It’s worth noting that the chemical industry has begun to switch from traditional resources such as crude oil to biomass, which could potentially affect the action environment of furan compounds .

Propiedades

IUPAC Name |

ethyl 4-[1-(furan-2-yl)propan-2-ylamino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-3-17-13(16)7-6-12(15)14-10(2)9-11-5-4-8-18-11/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNGQXISIFYQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC(C)CC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)

![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)

![5-Fluoro-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2959878.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2959879.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2959885.png)

![2-methoxy-4,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2959890.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2959894.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2959898.png)